Furylacrylic acid

Description

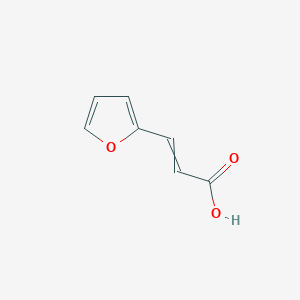

Structure

2D Structure

Properties

IUPAC Name |

3-(furan-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJLOOJRNPHKAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060233 | |

| Record name | Furylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-47-9 | |

| Record name | Furylacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-(2-Furyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary synthetic routes for 3-(2-furyl)acrylic acid (also known as 2-furanacrylic acid), a versatile chemical intermediate.[1] This compound serves as a crucial building block in the synthesis of pharmaceuticals, polymers, and agrochemicals.[1] The guide details established experimental protocols, summarizes quantitative data, and illustrates key chemical transformations and workflows.

Physicochemical and Spectroscopic Data

3-(2-Furyl)acrylic acid is a white to light yellow crystalline powder.[2] Its key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₃ | [1][2] |

| Molecular Weight | 138.12 g/mol | [2] |

| Melting Point | 139-141 °C | [2][3] |

| Boiling Point | 286 °C | [2][3] |

| Appearance | White to light yellow crystal powder | [2] |

| Solubility | Soluble in ethanol, ether, benzene, acetic acid, dichloromethane.[2][3] Slightly soluble in water (2 g/L at 20 °C).[4][5] | |

| pKa | 4.39 ± 0.10 (Predicted) | [4] |

| CAS Number | 539-47-9 | [1] |

Primary Synthetic Methodologies

The synthesis of 3-(2-furyl)acrylic acid is most commonly achieved through condensation reactions involving furfural (B47365) as the starting material. The Knoevenagel condensation and the Perkin reaction are the most well-documented and efficient methods.[6][7]

Knoevenagel Condensation

The Knoevenagel condensation is a highly efficient method for producing 3-(2-furyl)acrylic acid. This reaction involves the condensation of furfural with an active methylene (B1212753) compound, typically malonic acid, in the presence of a basic catalyst like pyridine (B92270) or piperidine.[4][8] This method is favored for its high yields and relatively mild reaction conditions.[6]

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from a well-established procedure reported in Organic Syntheses.[7]

-

Reaction Setup: In a 1-liter round-bottomed flask equipped with a reflux condenser, combine freshly distilled furfural (192 g, 2.0 moles), malonic acid (208 g, 2.0 moles), and pyridine (96 ml, 1.2 moles).[7]

-

Heating: Heat the flask on a boiling water bath for 2 hours.[7]

-

Workup: After cooling, dilute the reaction mixture with 200 ml of water. Dissolve the resulting acid by adding concentrated aqueous ammonia.[7]

-

Filtration: Filter the solution through a fluted filter paper and wash the paper with three 80-ml portions of water.[7]

-

Precipitation: Acidify the combined filtrates with an excess of diluted (1:1) hydrochloric acid while stirring.[7]

-

Isolation and Drying: Cool the mixture in an ice bath for at least 1 hour. Filter the precipitated 3-(2-furyl)acrylic acid, wash it with four 100-ml portions of water, and dry the product.[7]

-

Purification (Optional): For a purer product, recrystallization can be performed from dilute alcohol.[7]

Quantitative Data: Knoevenagel Condensation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Furfural | Malonic Acid | Pyridine | None | 100 | 2 | 91-92 | [7] |

| Furfural | Malonic Acid | Piperidine | Pyridine | 95 | 2.5 | 92.8 | [9][10] |

| Furfural | Malonic Acid | Organocatalysts | None | 100 | 1-3 | Good to Excellent | [8] |

Reaction Pathway: Knoevenagel Condensation

Caption: Mechanism of the Knoevenagel condensation for synthesizing 3-(2-furyl)acrylic acid.

Perkin Reaction

The Perkin reaction is another classic method for synthesizing α,β-unsaturated aromatic acids.[11][12] It involves the condensation of an aromatic aldehyde (furfural) with an acid anhydride (B1165640) (acetic anhydride) in the presence of the alkali salt of the acid (sodium or potassium acetate).[12] While effective, yields are typically lower than those achieved with the Knoevenagel condensation.[11]

Experimental Protocol: Perkin Reaction

This protocol is adapted from a procedure described for the synthesis of cinnamic acid derivatives.[11][13]

-

Reaction Setup: In a flask fitted with a reflux condenser, mix furfural, acetic anhydride, and anhydrous potassium acetate.

-

Heating: Heat the mixture in an oil bath. An exothermic reaction may occur, which should be controlled to prevent vigorous boiling.[7] The reaction is typically heated for several hours (e.g., 4-8 hours) at around 150 °C.[7]

-

Hydrolysis: After cooling, add water and boil the mixture to hydrolyze the excess acetic anhydride and the intermediate anhydride product.

-

Purification: The 3-(2-furyl)acrylic acid can be purified by recrystallization from water or another suitable solvent like benzene.[7]

Quantitative Data: Perkin Reaction

| Reactant 1 | Reactant 2 | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Furfural | Acetic Anhydride | Potassium Acetate | ~150 | 4-8 | 65-70 | [11] |

Reaction Pathway: Perkin Reaction

Caption: Mechanism of the Perkin reaction for synthesizing 3-(2-furyl)acrylic acid.

Other Potential Synthetic Routes

While less common for this specific molecule, other modern synthetic methods for forming C-C double bonds could be adapted.

-

Wittig Reaction: This reaction involves an aldehyde or ketone reacting with a phosphonium (B103445) ylide.[14][15] For this synthesis, furfural would react with an appropriate phosphorus ylide, such as (carboxymethylene)triphenylphosphorane, to form the acrylic acid derivative.[15]

-

Heck Reaction: The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[16][17] One could envision a pathway involving the coupling of 2-bromofuran (B1272941) with acrylic acid or one of its esters, followed by hydrolysis if necessary.[17][18]

General Experimental Workflow

The overall process from reaction to purified product generally follows the steps of reaction, workup, isolation, and purification.

Caption: A generalized workflow for the synthesis and purification of 3-(2-furyl)acrylic acid.

Conclusion

The synthesis of 3-(2-furyl)acrylic acid is well-established, with the Knoevenagel condensation representing the most efficient and high-yielding route. The Perkin reaction offers a viable, albeit lower-yielding, alternative. Both methods utilize readily available starting materials, making this important intermediate accessible for applications in drug discovery, materials science, and chemical synthesis. The protocols and data presented herein provide a comprehensive guide for researchers requiring a reliable synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(2-Furyl)acrylic acid | 539-47-9 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. zhishangchem.com [zhishangchem.com]

- 5. 3-(2-Furyl)acrylic acid Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Buy 3-(2-Furyl)acrylic acid (EVT-311466) | 539-47-9 [evitachem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Perkin reaction.pdf [slideshare.net]

- 12. Perkin reaction - Wikipedia [en.wikipedia.org]

- 13. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Heck reaction - Wikipedia [en.wikipedia.org]

- 17. Heck Reaction [organic-chemistry.org]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Furylacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furylacrylic acid, a derivative of furan (B31954) and acrylic acid, serves as a versatile building block in organic synthesis.[1] Its unique chemical structure, featuring a furan ring conjugated with a carboxylic acid, imparts a range of interesting physicochemical properties that are crucial for its application in medicinal chemistry, polymer science, and materials research.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2-furyl)acrylic acid, detailed experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These parameters are essential for understanding its behavior in various solvents and biological systems, which is a critical aspect of drug design and development.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₃ | [2] |

| Molecular Weight | 138.12 g/mol | [2] |

| Appearance | White to off-white crystalline powder or needles | |

| Melting Point | 139-141 °C | |

| Boiling Point | 286 °C | [2] |

| Density | 1.28 g/cm³ | [1] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Moderately soluble | [1] |

| Ethanol | Soluble | |

| Methanol | Soluble | |

| Acetone | Soluble | |

| Dichloromethane | Soluble | |

| Diethyl Ether | Soluble |

Acidity

| Parameter | Value | Reference |

| pKa | ~4.39 (Predicted) | [3] |

Experimental Protocols

Detailed and accurate determination of physicochemical properties is fundamental in chemical research. The following sections provide detailed methodologies for key experiments related to this compound.

Synthesis of 3-(2-Furyl)acrylic Acid

A common and efficient method for the synthesis of 3-(2-furyl)acrylic acid is the Knoevenagel condensation of furfural (B47365) with malonic acid in the presence of a basic catalyst like pyridine (B92270).[4][5]

Materials:

-

Furfural

-

Malonic acid

-

Pyridine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Activated charcoal

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers

-

Erlenmeyer flasks

-

Büchner funnel and flask

-

Filter paper

-

pH paper or meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine furfural and malonic acid in equimolar amounts.

-

Addition of Catalyst: Add pyridine as a catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux with constant stirring for 2-3 hours.

-

Work-up: After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.

-

Purification: The crude product can be purified by recrystallization from hot water or an ethanol-water mixture. The use of activated charcoal can help to decolorize the solution.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Determination of Solubility

The solubility of this compound can be determined qualitatively and quantitatively.

Qualitative Method:

-

Add approximately 10-20 mg of this compound to 1 mL of the desired solvent in a test tube.

-

Vigorously shake the test tube for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid. The compound is considered soluble if no solid particles are visible.

Quantitative Method (Shake-Flask Method):

-

Prepare a saturated solution of this compound in the chosen solvent by adding an excess of the compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Determine the concentration of this compound in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a weak acid like this compound.[6][7]

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.

-

Titration: Titrate the this compound solution with the standardized NaOH solution, adding the titrant in small increments.

-

Data Collection: Record the pH of the solution after each addition of NaOH.

-

Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the midpoint of the steep rise in the titration curve.[8][9]

Spectral Properties

Spectroscopic data is invaluable for the structural elucidation and characterization of this compound.

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environment in the molecule.

-

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbons and their electronic environment.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C stretches of the furan ring and the acrylic moiety.

-

UV-Vis Spectroscopy: The UV-Vis spectrum exhibits absorption maxima corresponding to the electronic transitions within the conjugated system of the molecule. This property is particularly useful for quantitative analysis and for pKa determination.[10][11][12][13]

Biological and Medicinal Significance

While this compound itself is primarily a synthetic intermediate, the furan scaffold is present in numerous biologically active compounds.[14] Derivatives of this compound have been investigated for a range of pharmacological activities. Its structural similarity to other naturally occurring phenolic acids, such as ferulic acid, suggests potential for antioxidant and other biological activities.[15] Further research into the biological properties of this compound and its derivatives could uncover novel therapeutic applications.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, along with robust experimental protocols for their determination. The data and methodologies presented herein are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective use of this versatile compound in their scientific endeavors.

References

- 1. CAS 539-47-9: this compound | CymitQuimica [cymitquimica.com]

- 2. 3-(2-Furyl)acrylic acid 99 539-47-9 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. scribd.com [scribd.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prezi.com [prezi.com]

- 13. ishigirl.tripod.com [ishigirl.tripod.com]

- 14. ijabbr.com [ijabbr.com]

- 15. researchgate.net [researchgate.net]

Furylacrylic Acid: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furylacrylic acid, a derivative of furan (B31954), has emerged as a compound of significant interest in the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the antimicrobial, anti-inflammatory, enzyme-inhibiting, and antioxidant properties of this compound and its derivatives. We delve into the underlying mechanisms of action, supported by available quantitative data, and present detailed experimental protocols for the key assays cited. Furthermore, this document includes visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's multifaceted biological profile, aiming to catalyze further research and development in the therapeutic application of this compound.

Introduction

This compound, chemically known as (2E)-3-(furan-2-yl)prop-2-enoic acid, is an organic compound featuring a furan ring conjugated to an acrylic acid moiety. This structural arrangement confers upon it a unique reactivity and a broad spectrum of biological activities.[1] While its primary applications have traditionally been in polymer chemistry, recent investigations have unveiled its potential in the biomedical field. This guide synthesizes the current scientific knowledge on the biological activities of this compound, with a focus on its mechanisms of action, to serve as a valuable resource for researchers and professionals in drug discovery and development.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable antimicrobial properties against a range of pathogenic microorganisms.

Antibacterial and Antifungal Effects

Studies have primarily focused on 3-(5-nitro-2-furyl)acrylic acid and its esters and amides, which have shown significant antibacterial and antifungal activity. The inhibitory effects of these compounds are summarized in Table 1. Notably, monosaccharide esters of 3-(2-furyl)acrylic acid have been found to be either inactive or only weakly active against several Gram-positive bacterial strains.[2] It has been suggested that the antimicrobial efficacy of these compounds is linked to their ability to disrupt cellular bioenergetic processes.[3]

Table 1: Minimum Inhibitory Concentrations (MIC) of 3-(5-nitro-2-furyl)acrylic Acid Derivatives

| Microorganism | Compound | MIC (µg/mL) | Reference |

| Escherichia coli | 3-(5-nitro-2-furyl)acrylic acid amide | 125 | [3] |

| Staphylococcus aureus | 3-(5-nitro-2-furyl)acrylic acid amide | 62.5 | [3] |

| Candida albicans | 3-(5-nitro-2-furyl)acrylic acid methyl ester | 250 | [3] |

| Aspergillus niger | 3-(5-nitro-2-furyl)acrylic acid methyl ester | 125 | [3] |

Proposed Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for 3-(5-nitro-2-furyl)acrylic acid derivatives is believed to be the inhibition of glycolysis, a fundamental metabolic pathway for energy production in many microorganisms.[3] By blocking key enzymes in this pathway, these compounds effectively starve the microbial cells of ATP, leading to growth inhibition and cell death.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: A serial two-fold dilution of the test compound (e.g., this compound) is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

This compound has demonstrated potential as an anti-inflammatory agent through its ability to modulate key inflammatory mediators and pathways.

Inhibition of Inflammatory Mediators

This compound has been shown to inhibit the activity of lipoprotein lipase (B570770) and the production of monocyte chemotactic protein-1 (MCP-1), a potent chemokine involved in the recruitment of monocytes to sites of inflammation.[1][4] A related furan-containing compound has demonstrated anti-inflammatory activity with an IC50 value of 6.96 μM against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.[5]

Table 2: Anti-inflammatory Activity of this compound and Related Compounds

| Target/Assay | Compound | IC50 | Reference |

| Lipoprotein Lipase | This compound | Inhibition reported, IC50 not specified | [1][4] |

| Monocyte Chemotactic Protein-1 (MCP-1) | This compound | Inhibition reported, IC50 not specified | [1][4] |

| LPS-induced NO production | 2-Propenoyl chloride, 3-(2-furanyl)- | 6.96 µM | [5] |

Involvement in Inflammatory Signaling Pathways

While direct evidence for this compound is still emerging, the anti-inflammatory effects of structurally similar compounds, such as ferulic acid, are known to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and inflammatory enzymes.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol assesses the ability of a compound to inhibit the production of inflammatory mediators in macrophages.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7 or THP-1) are cultured in appropriate media and seeded in 96-well plates.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1-2 hours).

-

Inflammatory Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: The plates are incubated for a further period (e.g., 24 hours).

-

Quantification of Inflammatory Mediators: The cell culture supernatant is collected, and the concentration of inflammatory mediators such as nitric oxide (using the Griess reagent) or cytokines like TNF-α and IL-6 (using ELISA) is quantified.

-

Data Analysis: The percentage of inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Enzyme Inhibition

This compound and its derivatives have been implicated in the inhibition of several enzymes with therapeutic relevance.

Tyrosinase Inhibition

2-Furan-acrylic acid has been identified as a competitive and reversible inhibitor of mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The IC50 values for a series of furan derivatives against tyrosinase range from 16.8 to 67.2 μM. This suggests potential applications in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.

Table 3: Enzyme Inhibitory Activity of this compound and its Derivatives

| Enzyme | Compound | Inhibition Type | IC50 | Reference |

| Tyrosinase | 2-Furan-acrylic acid derivatives | Competitive, Reversible | 16.8 - 67.2 µM | [6] |

Role in Malonyl-CoA Decarboxylase (MCD) Inhibitor Synthesis

This compound serves as a reactant in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives, which act as inhibitors of malonyl-CoA decarboxylase (MCD).[1] MCD is an enzyme that regulates fatty acid metabolism, and its inhibition is a potential therapeutic strategy for metabolic diseases.

Experimental Protocol: Tyrosinase Inhibition Assay

This spectrophotometric assay measures the inhibition of mushroom tyrosinase activity.

-

Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing phosphate (B84403) buffer (pH 6.8), mushroom tyrosinase solution, and various concentrations of the test inhibitor (e.g., this compound).

-

Pre-incubation: The mixture is pre-incubated at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

-

Substrate Addition: The enzymatic reaction is initiated by adding the substrate, L-DOPA.

-

Absorbance Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm at regular intervals.

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined, and the IC50 value is calculated. Kinetic parameters (e.g., Ki) can be determined by performing the assay with varying substrate concentrations.

Antioxidant Activity

While specific quantitative data for the antioxidant activity of this compound is limited, its structural similarity to other known phenolic antioxidants, such as ferulic acid, suggests that it may possess radical scavenging properties. Wheat bran extracts, which contain ferulic acid, have demonstrated antioxidant activity with IC50 values of 338 µg/mL in the ABTS assay and 365 µg/mL in the DPPH assay.[7]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

References

- 1. CAS 539-47-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Monosaccharide Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(2-Furyl)acrylic acid | 539-47-9 | FF71549 | Biosynth [biosynth.com]

- 5. Cas 20689-54-7,2-Propenoyl chloride, 3-(2-furanyl)- | lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

Unveiling the Presence of Furylacrylic Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Furylacrylic acid, a molecule of interest for its bioactive properties, presents an intriguing case within the realm of natural products. While its presence is well-documented as a thermal degradation product in processed foods, its natural occurrence in plants remains largely uncharted territory. This technical guide synthesizes the current, albeit limited, understanding of furanoid compounds in plants, explores potential biosynthetic connections to the well-established phenylpropanoid pathway, and provides a generalized framework for the experimental investigation of this compound in plant matrices.

Introduction: The Elusive Natural Occurrence of this compound

3-(2-furyl)acrylic acid is a chemical compound with the formula C₇H₆O₃. While readily synthesized and known to form during the Maillard reaction in roasted foods like coffee, direct evidence of its natural biosynthesis and accumulation in plant tissues is scarce in current scientific literature. The study of furanoid fatty acids in various plants suggests a broader presence of furan-containing secondary metabolites, but specific data on this compound is not extensively reported. This guide aims to provide a comprehensive overview of the related knowledge and a practical framework for researchers seeking to investigate its potential natural occurrence.

The Phenylpropanoid Pathway: A Potential Biosynthetic Origin

Given its structural similarity to cinnamic acid and its derivatives, it is plausible that the biosynthesis of this compound, if it occurs naturally in plants, could be linked to the phenylpropanoid pathway. This core metabolic pathway is responsible for the synthesis of a vast array of secondary metabolites in plants, including flavonoids, lignans, and coumarins.

The phenylpropanoid pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid. Through a series of enzymatic reactions including hydroxylations, methylations, and ligations, a diverse range of phenolic compounds are produced. The formation of a furan (B31954) ring is a less common modification within this pathway but is not without precedent in natural product biosynthesis. A hypothetical branch from a phenylpropanoid intermediate could potentially lead to the formation of the furan moiety of this compound.

Below is a simplified representation of the core phenylpropanoid pathway, which could theoretically be a starting point for the biosynthesis of furan-containing compounds.

Quantitative Data: A Notable Gap in the Literature

A thorough review of existing literature reveals a significant lack of quantitative data on the natural occurrence of this compound in specific plant species or tissues. While methods for the quantification of furan derivatives in thermally processed foods are established, these are not directly applicable to the investigation of endogenous levels in fresh plant material. The tables below are presented as templates for researchers to populate as data becomes available.

Table 1: Reported Natural Occurrence of this compound in Plants (Hypothetical)

| Plant Species | Family | Plant Part | Concentration (µg/g dry weight) | Reference |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆O₃ |

| Molar Mass | 138.12 g/mol |

| Melting Point | 140-143 °C |

| Boiling Point | 286 °C |

| Solubility in Water | 2 g/L (20 °C) |

Experimental Protocols: A Generalized Approach for Investigation

In the absence of established protocols for the specific extraction and quantification of naturally occurring this compound from plants, a generalized workflow can be adapted from methods used for other cinnamic acid derivatives and phenolic compounds.

This protocol outlines a general procedure for the extraction of small molecule organic acids from plant tissues. Optimization of solvent systems and extraction conditions will be necessary for different plant matrices.

Materials:

-

Fresh or lyophilized plant tissue

-

Liquid nitrogen

-

Mortar and pestle or cryogenic grinder

-

Methanol (B129727) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Homogenization: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Solvent Extraction:

-

To 1 g of powdered tissue, add 10 mL of 80% methanol containing 0.1% formic acid.

-

Vortex vigorously for 1 minute.

-

Sonciate in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge at 4000 x g for 15 minutes.

-

Collect the supernatant.

-

-

Liquid-Liquid Partitioning (Optional):

-

To the supernatant, add an equal volume of ethyl acetate.

-

Vortex and allow the phases to separate.

-

Collect the ethyl acetate phase (containing less polar compounds). Repeat the extraction of the aqueous phase.

-

-

Solvent Evaporation: Evaporate the solvent from the combined organic phases under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen.

-

Sample Clean-up (SPE):

-

Reconstitute the dried extract in a minimal volume of the initial mobile phase for HPLC.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash with a low percentage of organic solvent to remove polar impurities.

-

Elute the target compounds with a higher concentration of organic solvent.

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC-MS analysis.

HPLC coupled with tandem mass spectrometry is the method of choice for the sensitive and selective quantification of small molecules in complex biological matrices.

Instrumentation:

-

HPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Typical HPLC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

Typical MS/MS Conditions (Negative Ion Mode):

-

Ion Source: ESI

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (Q1): m/z 137.0

-

Product Ions (Q3): Specific fragment ions would need to be determined by infusion of a pure standard.

Conclusion and Future Directions

The natural occurrence of this compound in plants remains an open question and a promising area for future research. The lack of direct evidence highlights an opportunity for phytochemists and natural product researchers to explore plant biodiversity for novel furan-containing compounds. The methodologies and hypothetical frameworks presented in this guide provide a starting point for such investigations. Future studies should focus on:

-

Screening of diverse plant species: A broad screening of plant extracts, particularly from families known to produce a variety of secondary metabolites, could lead to the identification of natural sources of this compound.

-

Biosynthetic pathway elucidation: If a plant source is identified, subsequent research should focus on elucidating the enzymatic steps leading to the formation of this compound, potentially uncovering novel enzymes and metabolic pathways.

-

Biological activity studies: The discovery of a natural source of this compound would fuel further investigation into its physiological role in plants and its potential pharmacological applications.

This guide serves as a call to the scientific community to delve into the intriguing possibility of this compound as a natural plant product, potentially unlocking new avenues in drug discovery and plant biochemistry.

An In-depth Technical Guide to the Synthesis and Applications of Furylacrylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furylacrylic acid and its derivatives represent a versatile class of organic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes to these compounds, focusing on the Knoevenagel condensation and Perkin reaction. Detailed experimental protocols, quantitative data on reaction yields, and spectral characterization are presented. Furthermore, this guide explores the biological activities of this compound derivatives, with a particular emphasis on their antimicrobial and hypolipidemic properties. Key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their synthesis and mechanisms of action.

Introduction

This compound, a furan-containing α,β-unsaturated carboxylic acid, serves as a valuable scaffold in organic synthesis. The furan (B31954) ring, derivable from renewable biomass sources such as furfural (B47365), makes it an attractive building block for the development of sustainable chemical processes.[1] Derivatives of this compound have garnered considerable attention due to their diverse biological activities, including antimicrobial, antifungal, and hypolipidemic effects.[2][3] This guide aims to provide a detailed technical resource for researchers and professionals engaged in the synthesis and development of novel this compound-based compounds.

Synthetic Methodologies

The synthesis of this compound and its derivatives is predominantly achieved through two classical organic reactions: the Knoevenagel condensation and the Perkin reaction. These methods offer reliable and versatile pathways to a wide range of substituted furylacrylic acids.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst.[4] For the synthesis of this compound derivatives, furfural or its substituted counterparts are reacted with compounds like malonic acid or its esters.

A general workflow for the Knoevenagel condensation is depicted below:

Caption: General workflow for Knoevenagel condensation.

-

Reactants:

-

Furfural: 1.0 molar equivalent

-

Malonic acid: 1.4 molar equivalents

-

Pyridine: 2.4 molar equivalents

-

Piperidine (catalyst): 0.025 molar equivalents

-

-

Procedure:

-

Combine furfural, malonic acid, pyridine, and piperidine in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to 95 °C with stirring for 2.5 hours.

-

After cooling, the reaction mixture is poured into water.

-

The product is precipitated by acidification with hydrochloric acid.

-

The crude product is collected by filtration, washed with water, and dried.

-

-

Purification:

-

Recrystallization from a suitable solvent, such as ethanol/water, yields the pure α-furylacrylic acid.

-

-

Yield:

-

Up to 92.8% with a purity of 99.5%.[5]

-

Perkin Reaction

The Perkin reaction provides an alternative route to α,β-unsaturated aromatic acids through the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[6][7]

A general workflow for the Perkin reaction is outlined below:

Caption: General workflow for the Perkin reaction.

-

Reactants:

-

Furfural

-

Acetic anhydride

-

A basic catalyst (e.g., sodium acetate)

-

-

Procedure:

-

A mixture of furfural, acetic anhydride, and the basic catalyst is heated at elevated temperatures (typically around 180 °C).

-

The reaction proceeds through the formation of an intermediate anhydride.

-

Subsequent hydrolysis of the intermediate with a dilute acid, such as hydrochloric acid, yields the final α,β-unsaturated carboxylic acid.

-

Data Presentation: Synthesis of this compound Derivatives

The following tables summarize quantitative data for the synthesis of various this compound derivatives.

Table 1: Synthesis of this compound Derivatives via Knoevenagel Condensation

| Furfural Derivative | Active Methylene Compound | Catalyst/Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| Furfural | Malonic Acid | Piperidine/Pyridine | 95 °C, 2.5 h | 92.8 | 141 | [5] |

| 5-Nitrofurfural | Malonic Acid | Not Specified | Not Specified | Not Specified | Not Specified | [[“]] |

| Furfural | Ethyl Cyanoacetate | Piperidine/Ethanol | Room Temp, 30 min | Not Specified | Not Specified | [9] |

Table 2: Synthesis of this compound Derivatives via Perkin Reaction

| Furfural Derivative | Acid Anhydride | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |

| Furfural | Acetic Anhydride | Basic Catalysts | Not Specified | α-Furylacrylic Acid | Not Specified | [10] |

| 5-Nitrofurfural | Acetic Anhydride | Not Specified | Not Specified | 3-(5-Nitro-2-furyl)acrylic Acid | Not Specified | [11] |

Table 3: Spectral Data for Selected this compound Derivatives

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Reference |

| (E)-Ethyl-3-(furan-2-yl)acrylate | 7.45 (d, J=15.5 Hz, 1H), 7.43 (d, J=1.9 Hz, 1H), 6.55 (d, J=3.6 Hz, 1H), 6.44 (dd, J=3.6, 1.9 Hz, 1H), 6.27 (d, J=15.5 Hz, 1H), 4.25 (q, 2H), 1.32 (t, 3H) | 165.96, 150.83, 143.89, 130.35, 117.01, 114.39, 112.58, 60.11, 14.25 | [9] |

| (E)-3-(furan-2-yl)acrylohydrazide | 7.45 (d, J=15.5 Hz, 1H), 7.43 (d, J=1.9 Hz, 1H), 7.19 (s, 1H), 6.55 (d, J=3.6 Hz, 1H), 6.44 (dd, J=3.6, 1.9 Hz, 1H), 6.27 (d, J=15.5 Hz, 1H), 4.05 (s, 2H) | 167.16, 151.23, 144.31, 128.60, 115.69, 114.33, 112.33 | [9] |

Biological Activities and Mechanisms of Action

This compound derivatives have demonstrated a range of biological activities, making them promising candidates for drug development.

Antimicrobial Activity

Esters and amides of 3-(5-nitro-2-furyl)acrylic acid have been shown to possess antibacterial, antimycotic, and antialgal properties.[2] The antimicrobial efficacy is influenced by the nature of the ester or amide substituent.

Table 4: Antimicrobial Activity of this compound Derivatives

| Compound Class | Target Organisms | Activity Metric | Observed Effect | Reference |

| Esters and amides of 3-(5-nitro-2-furyl)acrylic acid | Escherichia coli, Staphylococcus aureus, Candida albicans, etc. | MIC values | Antimycotic activity decreases with increasing alkyl chain length. | [2] |

| Organic acids and their derivatives | Gram-positive and Gram-negative bacteria | MIC values | Acid forms generally show stronger activity than ester forms. | [12] |

Hypolipidemic Activity

Furoic acid and this compound derivatives have been identified as potential hypolipidemic agents, effectively lowering serum cholesterol and triglyceride levels in rodent models.[3] The mechanism of action involves the suppression of key enzymes in the cholesterol biosynthesis pathway.

The cholesterol biosynthesis pathway, highlighting the enzymes inhibited by furoic acid derivatives, is illustrated below.

Caption: Cholesterol biosynthesis pathway and inhibition sites.

The hypolipidemic effect of these compounds is attributed to the suppression of several enzymes, including:

-

Mitochondrial citrate exchange[3]

-

ATP dependent citrate lyase[3]

-

Acetyl CoA synthetase[3]

-

Acyl CoA cholesterol acyl transferase[3]

-

sn-glycerol-3-phosphate acyl transferase[3]

-

Phosphatidate phosphohydrolase[3]

-

Hepatic lipoprotein lipase[3]

Furthermore, some studies suggest that the lipid-lowering effects of certain compounds are mediated through the activation of peroxisome proliferator-activated receptor-alpha (PPARα), a key regulator of lipid metabolism.[1][13]

Conclusion

This compound derivatives represent a promising class of compounds with significant synthetic versatility and a broad spectrum of biological activities. The Knoevenagel condensation and Perkin reaction provide efficient and adaptable synthetic routes to a wide array of these molecules. The demonstrated antimicrobial and hypolipidemic properties, coupled with the potential for derivation from renewable resources, underscore the importance of continued research and development in this area. This technical guide provides a foundational resource for scientists and researchers to explore the synthesis and application of novel this compound derivatives in the pursuit of new therapeutic agents and advanced materials.

References

- 1. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The hypolipidemic activity of furoic Acid and this compound derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. byjus.com [byjus.com]

- 7. Perkin Reaction Mechanism: Steps, Examples & Applications [vedantu.com]

- 8. consensus.app [consensus.app]

- 9. peerj.com [peerj.com]

- 10. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. chempap.org [chempap.org]

- 12. researchgate.net [researchgate.net]

- 13. Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of trans-3-(2-Furyl)acrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of trans-3-(2-furyl)acrylic acid, a molecule of interest in medicinal chemistry and materials science. The following sections detail the crystallographic parameters, molecular geometry, and the experimental protocol used for its structure determination, offering a comprehensive resource for professionals in drug development and related fields.

Introduction

trans-3-(2-Furyl)acrylic acid is a derivative of acrylic acid containing a furan (B31954) ring. Its structural characteristics, particularly in the solid state, are crucial for understanding its physicochemical properties, stability, and potential interactions with biological targets. The crystal structure reveals the precise arrangement of molecules, including intermolecular interactions that govern its macroscopic properties.

Crystallographic Data

The crystal structure of trans-3-(2-furyl)acrylic acid was determined by X-ray diffraction. The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 13.90 Å |

| b | 3.84 Å |

| c | 13.40 Å |

| β | 118.0° |

| Volume | 631.5 ų |

| Z | 4 |

| Calculated Density | 1.45 g/cm³ |

Molecular and Crystal Structure

The molecules of trans-3-(2-furyl)acrylic acid are nearly planar. In the crystal, they form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. The O···O distance in this hydrogen bond is 2.64 Å.[1]

These hydrogen-bonded pairs are arranged in stacks. Within these stacks, parallel furan rings and ethylenic groups of adjacent pairs make contact. The shortest intermolecular distance between the ethylenic double bonds is 3.84 Å, which is the length of the b-axis.[1] This stacking arrangement is significant as it influences the solid-state photochemical reactivity of the compound.

Intermolecular Interactions

The dominant intermolecular interaction is the hydrogen bonding between the carboxylic acid moieties, leading to the formation of dimers. These dimers then pack in a herringbone fashion, with weaker van der Waals forces holding the stacks together. The inter-stack contacts involving the exocyclic C=C double bonds are no shorter than 4.5 Å.[1]

Experimental Protocol

The determination of the crystal structure of trans-3-(2-furyl)acrylic acid involved the following key steps:

Crystal Growth

Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent.

X-ray Data Collection

The crystallographic data were collected from photographically recorded intensities of the h0l and h1l reflections.[1]

dot

Caption: Workflow for Crystal Structure Determination.

Logical Relationships in Crystal Packing

The arrangement of molecules in the crystal lattice can be understood through a series of hierarchical interactions.

dot

Caption: Hierarchy of Interactions in the Crystal.

Conclusion

The crystal structure of trans-3-(2-furyl)acrylic acid is characterized by strong hydrogen-bonded dimers that form stacks within a monoclinic unit cell. The specific arrangement of the molecules, particularly the proximity of the ethylenic double bonds along the b-axis, has important implications for its solid-state reactivity, such as photodimerization. This detailed structural information is invaluable for professionals engaged in the design and development of new pharmaceutical compounds and functional materials.

References

Furylacrylic Acid: A Versatile Precursor in the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Furylacrylic acid, a derivative of the biomass-derived platform chemical furfural (B47365), has emerged as a significant and versatile precursor in organic synthesis. Its unique chemical architecture, featuring a furan (B31954) ring conjugated with an acrylic acid moiety, provides multiple reactive sites for a diverse array of chemical transformations. This guide explores the core utility of this compound in the synthesis of complex organic molecules, with a particular focus on its application in the development of novel therapeutic agents. We will delve into its synthesis, key reactions, and its role as a starting material for bioactive compounds, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Synthesis of this compound

The most prevalent methods for the synthesis of this compound are the Knoevenagel condensation and the Perkin reaction, both of which utilize furfural as the starting material.

Knoevenagel Condensation

The Knoevenagel condensation offers a high-yield route to this compound. The reaction involves the condensation of furfural with an active methylene (B1212753) compound, typically malonic acid, in the presence of a basic catalyst such as pyridine (B92270), often with a co-catalyst like piperidine (B6355638).[1][2]

Experimental Protocol: Knoevenagel Condensation for this compound Synthesis [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine freshly distilled furfural (1.0 molar equivalent), malonic acid (1.0-1.4 molar equivalents), and pyridine (1.2-2.4 molar equivalents).[1][2]

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.025 molar equivalents).[2]

-

Heating: Heat the reaction mixture on a boiling water bath or at 95 °C for 2 to 2.5 hours.[1][2]

-

Work-up: After cooling, dilute the reaction mixture with water. Add concentrated aqueous ammonia (B1221849) to dissolve the resulting acid.

-

Purification: Filter the solution and acidify the filtrate with dilute hydrochloric acid to precipitate the this compound. The crude product can be collected by filtration, washed with cold water, and dried.

-

Recrystallization: For higher purity, recrystallize the this compound from dilute ethanol.

Quantitative Data for Knoevenagel Condensation

| Molar Ratio (Furfural:Malonic Acid:Pyridine:Piperidine) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 1.0:1.0:1.2:catalytic | 100 (water bath) | 2 | 91-92 | >99 | [1] |

| 1.0:1.4:2.4:0.025 | 95 | 2.5 | 92.8 | 99.5 | [2] |

Logical Workflow for Knoevenagel Condensation

References

The Solubility Profile of Furylacrylic Acid: A Technical Guide for Researchers

An in-depth exploration of the solubility of furylacrylic acid in various solvents, providing quantitative data, detailed experimental protocols, and a conceptual framework for its dissolution behavior. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

This compound, a derivative of furan, is a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1] A thorough understanding of its solubility in different solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, compiling available quantitative data and outlining detailed experimental methodologies for its determination.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent and the temperature. The following table summarizes the available quantitative data for 3-(2-furyl)acrylic acid.

| Solvent | Temperature (°C) | Solubility |

| Water | 15 | 2 g/L (1 g in 500 mL)[2][3][4][5] |

| Water | 20 | 2 g/L[2][3][6] |

Qualitative Solubility Information

In addition to the quantitative data, several sources describe the qualitative solubility of 3-(2-furyl)acrylic acid in various organic solvents. This information is critical for solvent selection in synthesis and purification.

-

Soluble in: Dichloromethane, Diethyl Ether, Ethanol, Benzene, Acetic Acid.[2][3][4][5][6][7][8][9]

-

Sparingly soluble in: Water.[10]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental to chemical research. The following are detailed protocols for both qualitative and quantitative assessment of the solubility of this compound.

Qualitative Solubility Assessment

This method provides a rapid determination of the general solubility of this compound in a range of solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Add approximately 20-50 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube in 0.25 mL increments.

-

Mixing: After each addition of solvent, cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution after each mixing step.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Repeat: Repeat this procedure for each solvent to be tested.

Quantitative Solubility Determination (Isothermal Equilibrium Method)

This method determines the equilibrium concentration of a saturated solution of this compound at a specific temperature.

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or other sealable containers

-

Constant temperature bath or shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a constant temperature bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Once equilibrium is reached, allow the undissolved solid to settle.

-

Sample Extraction and Filtration: Carefully extract a known volume of the supernatant (the clear liquid phase) using a syringe. Immediately filter the solution through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with a known volume of the solvent to bring the concentration within the analytical range of the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the original solubility in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/L, mg/mL, or mol/L.

Factors Influencing Solubility: A Conceptual Overview

The solubility of this compound is governed by its molecular structure, which features both polar (carboxylic acid) and nonpolar (furan ring, carbon-carbon double bond) regions. The principle of "like dissolves like" is a useful guide for predicting its solubility.

Caption: Relationship between this compound's structure and solvent polarity.

Experimental Workflow for Solubility Determination

The systematic determination of solubility follows a logical progression from qualitative screening to precise quantitative measurement.

Caption: Workflow for determining the solubility of this compound.

References

- 1. CAS 539-47-9: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. 错误页 [amp.chemicalbook.com]

- 7. 3-(2-Furyl)acrylic acid, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 8. 3-(2-Furyl)acrylic acid CAS#: 539-47-9 [m.chemicalbook.com]

- 9. 3-(2-Furyl)acrylic acid | 539-47-9 [m.chemicalbook.com]

- 10. 3-(3-FURYL)ACRYLIC ACID | 39244-10-5 [chemicalbook.com]

An In-depth Technical Guide to the Thermal Decomposition of Furylacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal decomposition of furylacrylic acid is limited in publicly available literature. This guide provides a comprehensive overview based on the thermal behavior of structurally analogous compounds, including cinnamic acid, other α,β-unsaturated carboxylic acids, and furan (B31954) derivatives. The proposed decomposition pathways and experimental protocols are based on established chemical principles and standard analytical methodologies.

Introduction

This compound, a furan-containing α,β-unsaturated carboxylic acid, is a molecule of interest in medicinal chemistry and materials science. Understanding its thermal stability and decomposition pathways is crucial for applications involving elevated temperatures, such as in drug formulation, polymer synthesis, and chemical manufacturing. This technical guide summarizes the expected thermal decomposition behavior of this compound, including its primary decomposition pathways, anticipated products, and the analytical techniques used for its characterization.

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed primarily through decarboxylation, a common reaction for carboxylic acids, particularly those with unsaturation or a β-carbonyl group. The presence of the furan ring and the acrylic acid moiety dictates the likely decomposition mechanisms.

Primary Decomposition: Decarboxylation

The most probable thermal decomposition route for this compound is the elimination of carbon dioxide (CO2) from the carboxylic acid group. This is consistent with the behavior of other α,β-unsaturated carboxylic acids. The reaction can be catalyzed by acids and may proceed through different mechanisms depending on the experimental conditions.[1]

A plausible mechanism involves a cyclic transition state, similar to that proposed for the thermal decomposition of β,γ-unsaturated carboxylic acids.[2] This would involve an initial isomerization of the α,β-unsaturated acid to a β,γ-unsaturated intermediate, which then undergoes decarboxylation.

Proposed Decarboxylation Pathway

References

A Comprehensive Technical Guide to Furylacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furylacrylic acid, a furan (B31954) derivative, is a versatile organic compound with significant applications in chemical synthesis and emerging potential in the pharmaceutical industry. Its unique chemical structure, featuring both a furan ring and an acrylic acid moiety, makes it a valuable precursor for the synthesis of various bioactive molecules and polymers. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, safety information, synthesis protocols, and its role in drug development.

Chemical Identity and Properties

CAS Number: 539-47-9[1]

Synonyms: 3-(2-Furyl)acrylic acid, Furan-2-acrylic acid, Furfurylideneacetic acid[2]

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₃ | [3] |

| Molecular Weight | 138.12 g/mol | [3] |

| Appearance | White to brown solid/powder | [4][5] |

| Melting Point | 140 - 143 °C | [4][5] |

| Boiling Point | 286 °C at 760 mmHg | [4][5] |

| Water Solubility | 2 g/L (20 °C) | |

| pKa | 4.39 ± 0.10 (Predicted) | |

| logP (o/w) | 1.204 (est) | [2] |

Safety Data Sheet Summary

A comprehensive understanding of the safety and handling requirements for this compound is crucial for laboratory personnel. The following table summarizes key information from its Safety Data Sheet (SDS).

| Hazard Category | GHS Classification and Precautionary Statements |

| Health Hazards | Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6][7] |

| First Aid Measures | Eyes: Flush with plenty of water for at least 15 minutes. Skin: Wash with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist.[4][5] |

| Handling and Storage | Handle in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Store in a cool, dry place away from incompatible materials such as oxidizing agents.[4][5] |

| Personal Protection | Eye/Face Protection: Safety glasses or goggles. Skin Protection: Protective gloves and lab coat. Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded.[5] |

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through several methods, with the Knoevenagel and Perkin reactions being the most common.

Knoevenagel Condensation

This method involves the reaction of furfural (B47365) with malonic acid in the presence of a basic catalyst.

Workflow for Knoevenagel Condensation

Caption: Knoevenagel condensation workflow for this compound synthesis.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, combine furfural (1.0 molar equivalent), malonic acid (1.4 molar equivalents), and pyridine (2.4 molar equivalents).

-

Catalyst Addition: Add piperidine (0.025 molar equivalents) to the mixture.

-

Reaction: Heat the mixture at 95°C for 2.5 hours with stirring.

-

Work-up: After cooling, dilute the reaction mixture with water. Acidify with hydrochloric acid to precipitate the product.

-

Isolation: Filter the precipitate, wash with cold water, and dry to obtain this compound. A study has shown this method can yield up to 92.8% with 99.5% purity.

Biological Context and Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the preparation of inhibitors for malonyl-CoA decarboxylase (MCD) .

MCD is an enzyme that plays a significant role in fatty acid metabolism. It catalyzes the conversion of malonyl-CoA to acetyl-CoA. The inhibition of MCD leads to an accumulation of malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase 1 (CPT-1), a key enzyme in fatty acid oxidation. This mechanism is a therapeutic target for metabolic disorders such as obesity and type 2 diabetes, as well as for certain types of cancer that exhibit a high rate of fatty acid synthesis.

Simplified Signaling Pathway of MCD Inhibition

Caption: Mechanism of action of a this compound-derived MCD inhibitor.

The development of potent and selective MCD inhibitors derived from this compound represents a promising avenue for therapeutic intervention in various metabolic diseases. Researchers in drug development can utilize this compound as a starting scaffold to synthesize novel chemical entities with improved pharmacological profiles.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in chemical synthesis and drug discovery. Its well-defined chemical properties, established synthesis protocols, and its role as a precursor to bioactive molecules make it a valuable tool in the laboratory. The ongoing exploration of its derivatives as enzyme inhibitors highlights its potential for the development of new therapeutics. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.

References

- 1. CAS 539-47-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Development of nanoparticulate drug delivery systems based on thiolated poly(acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. furyl acrylic acid, 539-47-9 [thegoodscentscompany.com]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | C7H6O3 | CID 10876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Discovery and History of Furylacrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furylacrylic acid, a furan (B31954) derivative with the chemical formula C₇H₆O₃, has been a compound of interest in organic synthesis and medicinal chemistry for over a century.[1] Characterized by a furan ring attached to an acrylic acid moiety, this molecule serves as a versatile building block for more complex chemical structures, including pharmaceuticals and polymers. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and known biological interactions of this compound, presenting key data in a structured format for researchers and drug development professionals.

Physicochemical Properties

This compound is a crystalline solid, appearing as pale yellow to brown needles or powder.[1] It is soluble in various organic solvents and moderately soluble in water.

| Property | Value |

| IUPAC Name | 3-(furan-2-yl)prop-2-enoic acid |

| CAS Number | 539-47-9 |

| Molecular Formula | C₇H₆O₃ |

| Molecular Weight | 138.12 g/mol |

| Melting Point | 139-141 °C |

| Boiling Point | 286 °C |

Historical Discovery and Synthesis

While the broader field of furan chemistry dates back to the late 18th century, the first synthesis of this compound is attributed to the pioneering work of English chemist William Henry Perkin in 1877.[2][3] Perkin's synthesis utilized what is now known as the Perkin reaction, a method for the production of α,β-unsaturated aromatic acids.[2][3]

Historically, two primary methods have been established for the synthesis of this compound: the Perkin reaction and the Knoevenagel condensation.

The Perkin Reaction: The Genesis of this compound

The seminal synthesis of this compound was achieved through the Perkin reaction, which involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[2][3] In the case of this compound, furfural (B47365) (an aromatic aldehyde derived from biomass) is reacted with acetic anhydride and an alkali acetate.[4]

References

Methodological & Application

Application Note: Utilizing Furylacryloyl-Peptides for Continuous Spectrophotometric Enzyme Assays

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Kinetic study of carboxypeptidase P-catalyzed reaction. Pressure and temperature dependence of kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 使用FALGPA(N-(3- [2-呋喃基]丙烯酰基)-Leu-Gly-Pro-Ala)进行的胶原酶酶法检测(EC 3.4.24.3) [sigmaaldrich.com]

Application of Furylacrylic Acid in Microbial Inhibition Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furylacrylic acid, a derivative of furan, has garnered attention in the scientific community for its potential as a microbial inhibitor. Its derivatives, in particular, have demonstrated a breadth of activity against various pathogenic and spoilage microorganisms. This document provides a comprehensive overview of the application of this compound and its derivatives in microbial inhibition studies, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and insights into their mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, drug discovery, and food science.

Antimicrobial Spectrum and Efficacy

Derivatives of this compound have shown promising antimicrobial activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial efficacy, has been determined for several of these compounds against various microorganisms.

One study investigated 18 newly synthesized esters and amides of 3-(5-nitro-2-furyl)acrylic acid and found them to possess antimycotic, antialgal, and antibacterial properties[1]. Another study focused on (E)-3-(furan-2-yl)acrylic acid, reporting its activity against several Candida species. Furthermore, research on 3-(furan-2-yl)propenoic acid and its derivatives demonstrated good antimicrobial activity against Candida albicans and also suppression of Escherichia coli and Staphylococcus aureus[2].

The following tables summarize the available quantitative data on the microbial inhibition of this compound and its derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of (E)-3-(Furan-2-yl)acrylic Acid Against Candida Species

| Microorganism | MIC (µg/mL) |

| Candida albicans | 64 - 512 |

| Candida glabrata | >512 |

| Candida parapsilosis | 256 |

| Candida tropicalis | 256 |

Table 2: Antimicrobial Activity of 3-(Furan-2-yl)propenoic Acid and its Derivatives [2]

| Microorganism | Concentration for Inhibition (µg/mL) |

| Candida albicans | 64 |

| Staphylococcus aureus | 128 (MIC for most tested derivatives) |

| Escherichia coli | Suppressed at 64 |

Mechanism of Action: Inhibition of Glycolysis

The primary mechanism of microbial inhibition by derivatives of this compound is believed to be the disruption of essential bioenergetic processes, with a specific target being the glycolytic pathway[1]. Glycolysis is a fundamental metabolic pathway that breaks down glucose to produce energy in the form of ATP, which is vital for microbial survival and growth.

While the exact molecular target within the glycolytic pathway has not been definitively elucidated for this compound itself, the inhibition of this central metabolic route leads to a depletion of cellular energy, ultimately resulting in the cessation of growth and cell death.

Caption: Proposed mechanism of this compound derivatives inhibiting microbial growth by blocking glycolysis.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound and its derivatives. These methods are based on established and widely accepted procedures in microbiology.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

-

This compound or its derivative (stock solution of known concentration)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial culture in the logarithmic growth phase

-

Sterile pipette and tips

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh culture plate, select 3-5 isolated colonies of the test microorganism.

-

Inoculate the colonies into a tube containing sterile broth.

-

Incubate the broth culture at the optimal temperature for the microorganism until it reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute the standardized inoculum in sterile broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Antimicrobial Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.

-

Add 200 µL of the this compound stock solution to the wells in the first column.

-